2,3-Dichlorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

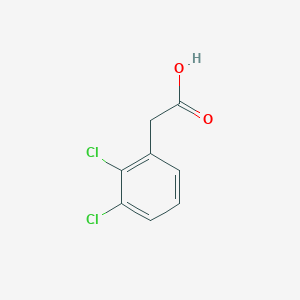

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMXEUIQZOQESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144936 | |

| Record name | 2,3-Dichlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10236-60-9 | |

| Record name | Benzeneacetic acid, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dichlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichlorophenylacetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,3-Dichlorophenylacetic Acid

Introduction

This compound is a substituted phenylacetic acid derivative that serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1][2] Its structural motif, featuring a phenyl ring substituted with chlorine atoms at the 2 and 3 positions, makes it a valuable building block for introducing specific steric and electronic properties into larger molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary synthetic pathways to this compound, emphasizing the chemical principles, experimental considerations, and detailed protocols that underpin its laboratory-scale and potential large-scale production.

Core Synthetic Strategies

The synthesis of this compound can be approached from several common starting materials. The most prevalent strategies involve either building the acetic acid side chain onto a pre-functionalized dichlorobenzene ring or performing functional group transformations on a precursor that already contains the requisite carbon skeleton. This guide will focus on three primary and logically distinct pathways:

-

Multi-step Synthesis from 2,3-Dichlorotoluene: A classic and robust pathway involving side-chain halogenation, cyanation, and subsequent nitrile hydrolysis.

-

The Willgerodt-Kindler Reaction: A powerful rearrangement reaction that converts a carbonyl group into a terminal thioamide, which is then hydrolyzed to the target acid.

-

Grignard Reagent Carbonation: A fundamental organometallic approach involving the reaction of a benzylmagnesium halide with carbon dioxide.

Pathway 1: Synthesis from 2,3-Dichlorotoluene via a Nitrile Intermediate

This is arguably the most widely documented and industrially scalable approach for analogous compounds, relying on readily available starting materials and well-understood transformations.[3] The pathway consists of three distinct steps, as illustrated below.

Workflow Diagram

Caption: Multi-step synthesis from 2,3-Dichlorotoluene.

Mechanistic Rationale and Experimental Insights

-

Step 1: Free-Radical Halogenation: The synthesis begins with the halogenation of the benzylic methyl group of 2,3-dichlorotoluene. This reaction proceeds via a free-radical mechanism, initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN). The choice between chlorination (using Cl₂) and bromination (using N-bromosuccinimide, NBS) depends on reagent availability and desired selectivity. Bromination with NBS is often preferred in laboratory settings for its higher selectivity and safer handling compared to chlorine gas.[3] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Step 2: Nucleophilic Substitution (Cyanation): The resulting 2,3-dichlorobenzyl halide is a reactive electrophile. It readily undergoes an Sₙ2 reaction with a cyanide salt, such as sodium or potassium cyanide, to form 2,3-dichlorophenylacetonitrile.[4][5] This step is crucial as it introduces the second carbon atom of the eventual acetic acid side chain. The reaction is best performed in a polar aprotic solvent like DMSO or in a mixture of ethanol and water, which helps to dissolve the cyanide salt while accommodating the organic substrate.[3]

-

Step 3: Nitrile Hydrolysis: The final step is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH). This can be achieved under either acidic or basic conditions.[6]

-

Acidic Hydrolysis: Refluxing the nitrile with a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

-

Basic Hydrolysis: Heating the nitrile with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) yields a carboxylate salt and ammonia gas.[7] A subsequent acidification step with a strong acid is required to protonate the carboxylate and precipitate the final this compound product. Basic hydrolysis is often preferred for its cleaner reaction profile and avoidance of the potential for charring that can occur with strong, hot acids.

-

Detailed Experimental Protocol (Analogous to 2,6-Isomer Synthesis[3][8])

Part A: Synthesis of 2,3-Dichlorophenylacetonitrile

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen).

-

Procedure (Halogenation & Cyanation):

-

To a solution of 2,3-dichlorotoluene (1 equivalent) in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux while irradiating with a UV lamp until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield crude 2,3-dichlorobenzyl bromide.

-

Dissolve the crude bromide in a mixture of ethanol and water.

-

Separately, dissolve potassium cyanide (KCN) (1.2 equivalents) in water and add it to the bromide solution.

-

Reflux the mixture for several hours until the starting material is consumed.

-

Cool the mixture and remove the ethanol by distillation. The crude 2,3-dichlorophenylacetonitrile will separate and can be extracted with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the nitrile product, which can be purified further by distillation or recrystallization.

-

Part B: Hydrolysis to this compound

-

Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Procedure (Basic Hydrolysis):

-

Dissolve the 2,3-dichlorophenylacetonitrile (1 equivalent) in a mixture of ethanol and water.

-

Add a significant excess of potassium hydroxide (KOH) pellets (e.g., 5 equivalents).

-

Heat the mixture to 80°C and stir vigorously for 12-24 hours.[7]

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.[7]

-

The this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

-

Pathway 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an elegant alternative for synthesizing aryl acetic acids from aryl alkyl ketones.[8][9] This pathway involves the migration of a carbonyl group to the terminal position of an alkyl chain and its simultaneous oxidation. The starting material for this route would be 2',3'-dichloroacetophenone.

Workflow Diagram

Caption: Synthesis via Grignard reagent carbonation.

Mechanistic Rationale and Experimental Insights

-

Grignard Reagent Formation: The synthesis starts with the preparation of the Grignard reagent from 2,3-dichlorobenzyl chloride (or bromide) and magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). [10]It is absolutely critical that all glassware and reagents are scrupulously dry, as Grignard reagents react readily with water, which would quench the reagent and form 2,3-dichlorotoluene. [11][12]

-

Carbonation: The freshly prepared Grignard reagent is a potent nucleophile. It is reacted with carbon dioxide, which acts as the electrophile. This is commonly achieved by pouring the Grignard solution over crushed dry ice (solid CO₂) or by bubbling dry CO₂ gas through the solution. [10]The nucleophilic benzyl carbon attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

-

Acidic Workup: The final step is the addition of a dilute aqueous acid (e.g., HCl or H₂SO₄) to protonate the carboxylate salt, liberating the free this compound. [3] While conceptually straightforward, this route can be complicated by a significant side reaction: Wurtz coupling. Here, the Grignard reagent can react with unreacted 2,3-dichlorobenzyl halide to form an unwanted dimer (1,2-bis(2,3-dichlorophenyl)ethane). [11]This can be minimized by slow, controlled addition of the halide to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

Quantitative Data Summary

The yields of these reactions are highly dependent on the specific reaction conditions, purity of reagents, and scale. The following table provides typical yield ranges reported for analogous syntheses.

| Pathway | Starting Material | Key Reagents | Typical Yield | Key Considerations |

| 1. Nitrile Hydrolysis | 2,3-Dichlorophenylacetonitrile | KOH or H₂SO₄, H₂O | 80-95% [7][13] | Robust and high-yielding; requires handling of toxic cyanides in the preceding step. |

| 2. Willgerodt-Kindler | 2',3'-Dichloroacetophenone | Sulfur, Morpholine, then H₂O/H⁺ | 55-85% [9][14] | Good for ketone starting materials; involves odorous sulfur compounds. |

| 3. Grignard Carbonation | 2,3-Dichlorobenzyl Halide | Mg, CO₂, then H₃O⁺ | 50-70% | Requires strictly anhydrous conditions; potential for Wurtz coupling side products. [11] |

Conclusion

The synthesis of this compound can be successfully achieved through several reliable pathways. The choice of method will ultimately be guided by factors such as the availability and cost of the starting materials, the scale of the reaction, and the laboratory equipment on hand. The multi-step synthesis from 2,3-dichlorotoluene via the nitrile intermediate generally offers the most robust and high-yielding route, making it suitable for both laboratory and potential pilot-scale production. The Willgerodt-Kindler and Grignard carbonation methods represent valuable alternatives, particularly when starting from an acetophenone or when direct carbonation is desired, respectively. Each pathway offers unique insights into fundamental organic transformations, providing researchers with flexible options for accessing this important chemical intermediate.

References

- Google Patents. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid.

- WIPO Patentscope. WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID.

- Google Patents. EP0075356A1 - Process for the preparation of 2,2-Dichlorophenylacetic acid esters.

- Wikipedia. Willgerodt rearrangement.

- Ace Chemistry. Grignard Reagents and related organic synthesis.

- MSU chemistry. Willgerodt‐Kindler Reac1on.

- King, J. A., & McMillan, F. H. (1946). Studies on the Willgerodt Reaction. IV.l The Preparation of Nuclear-Substituted Phenylacetic Acids and Some. Journal of the American Chemical Society, 68(11), 2335-2338.

- Organic Chemistry Portal. Willgerodt-Kindler Reaction.

- Patent 0509518. Process for the preparation of 2,4-dichlorophenoxyacetic acid.

- Google Patents. WO2007054768A2 - Method of phenylacetic acid production.

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).

- Sciencemadness.org. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone.

- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

- Patsnap. Method for preparing 2,4-dichlorophenoxyacetic acid.

- Google Patents. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.

- Patsnap. Method for preparing 2,4-dichlorophenoxyacetic acid.

- Patsnap. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.

- PubChem. 2-(2,3-Dichlorophenyl)acetic acid.

- precisionFDA. This compound.

- CORE. Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134.

- Sciencemadness.org. Phenoxyacetic Acid Synthesis.

- Organic Letters. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.

- Chemistry LibreTexts. Grignard Reagents.

- ResearchGate. (PDF) Catalytic Oxidation of Alkyl Benzene.

- ACS Publications. Small scale synthesis of 2,4-dichlorophenoxyacetic acid.

- ResearchGate. (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid.

- Google Patents. CN103232339A - Preparation method of chlorinated phenylacetic acid.

- PubChem. Benzeneacetonitrile, 2,3-dichloro-.

- ResearchGate. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides.

- PubMed. Visible-light-induced oxygenation of benzene by the triplet excited state of 2,3-dichloro-5,6-dicyano-p-benzoquinone.

- ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.

- Google Patents. CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.

- NIH. Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1.

- PubChem. 2,4-Dichlorophenylacetonitrile.

- ResearchGate. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.

- Sciencemadness Discussion Board. Favorskii rearrangement question.

Sources

- 1. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzeneacetonitrile, 2,3-dichloro- | C8H5Cl2N | CID 229020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichlorophenylacetonitrile | 3218-45-9 [chemicalbook.com]

- 6. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 7. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]

- 14. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]

An Inquiry into the Mechanistic Action of 2,3-Dichlorophenylacetic Acid: A Guide for Researchers

Preamble: Navigating the Known and the Unknown

For researchers and professionals in drug development and the life sciences, a comprehensive understanding of a compound's mechanism of action is paramount. It is the bedrock upon which further investigation, application, and innovation are built. This guide addresses the current state of knowledge regarding 2,3-Dichlorophenylacetic acid. It has become evident through a thorough review of the existing scientific literature that a detailed, experimentally validated mechanism of action for this specific isomer is not yet established.

This document, therefore, serves a dual purpose. Firstly, it will meticulously present the available data on this compound, encompassing its chemical and toxicological profile. Secondly, and perhaps more importantly for the progress of research, it will leverage a structure-activity relationship (SAR) approach. By drawing comparisons with its well-characterized isomers and parent compounds, we will postulate potential mechanisms of action. This guide will then culminate in proposing a series of robust experimental workflows designed to elucidate the true biological function of this compound, thereby transforming a gap in our knowledge into a tangible avenue for future discovery.

Characterization of this compound

This compound is an organic compound featuring a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an acetic acid group.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 205.04 g/mol | [2] |

| CAS Number | 10236-60-9 | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents, limited solubility in water |

Toxicological Profile

The available safety data for this compound provides a preliminary understanding of its potential biological effects, primarily centered on its hazard classifications.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[1]

It is important to note that a complete toxicological profile, including chronic exposure effects and organ-specific toxicity, has not been thoroughly investigated.[3]

A Hypothesis-Driven Approach to Mechanism of Action: Insights from Structural Analogs

In the absence of direct evidence, we can formulate hypotheses regarding the mechanism of action of this compound by examining its structural relationship to more extensively studied compounds.

The Influence of Chlorine Substitution: A Comparative Look at Dichlorophenoxyacetic Acid Isomers

While not a direct structural analog, the herbicide 2,3-dichlorophenoxyacetic acid offers valuable insights into the potential impact of the 2,3-dichloro substitution pattern. A theoretical study comparing chlorinated phenoxyacetic acid derivatives revealed that 2,3-dichlorophenoxyacetic acid possesses the highest polarity among the analyzed herbicides.[4] The proximity of the chlorine atoms in the 2,3- position leads to a greater disturbance of the electronic charge distribution in the aromatic ring, suggesting a less stable and potentially more reactive molecule compared to the 2,4-isomer.[4]

This increased reactivity could translate to a more potent or a different spectrum of biological activity for this compound compared to its isomers.

Potential as a Synthetic Auxin

The most well-documented mechanism for a related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), is its action as a synthetic auxin in plants.[5][6] At the molecular level, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, cell death in susceptible broadleaf plants.[5]

Given the structural similarity, it is plausible that this compound could exhibit some degree of auxin-like activity. However, the specific positioning of the chlorine atoms is critical for receptor binding and subsequent biological response, and thus, the activity of the 2,3-isomer in this regard remains to be experimentally determined.

Postulated Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Another avenue of investigation is the potential for anti-inflammatory effects. Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid) being a prominent example. These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.

The structural resemblance of this compound to this class of compounds suggests that it may also function as a COX inhibitor. The chlorine substituents on the phenyl ring could play a crucial role in the binding affinity and selectivity for COX-1 versus COX-2.

Proposed Experimental Workflows for Mechanistic Elucidation

To move from hypothesis to evidence, a systematic experimental approach is required. The following workflows are proposed to delineate the mechanism of action of this compound.

Workflow 1: Assessment of Auxin-like Activity

This workflow aims to determine if this compound exhibits properties similar to synthetic auxins.

Step-by-Step Protocol:

-

Plant-based Bioassays:

-

Seed Germination and Root Elongation Assay: Treat seeds of a model plant (e.g., Arabidopsis thaliana) with varying concentrations of this compound. Measure germination rates and primary root length over a set period. Compare results to a negative control, a positive control (e.g., 2,4-D), and the parent compound, phenylacetic acid.

-

Callus Induction Assay: Culture plant explants on media supplemented with different concentrations of this compound to assess its ability to induce callus formation, a hallmark of auxin activity.

-

-

Molecular Docking Studies:

-

Perform in silico molecular docking of this compound with known auxin receptors (e.g., TIR1/AFB family proteins) to predict binding affinity and mode of interaction.

-

-

Gene Expression Analysis:

-

Treat plant cell cultures or seedlings with this compound and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of auxin-responsive genes (e.g., IAA genes).

-

Concluding Remarks and Future Directions

The mechanism of action of this compound is currently an open question in the scientific community. This guide has synthesized the limited available data and proposed a clear, hypothesis-driven path forward for its elucidation. The structural features of this compound, particularly the 2,3-dichloro substitution pattern, suggest the potential for unique biological activities that warrant further investigation.

By systematically executing the proposed experimental workflows, researchers can begin to unravel the molecular and cellular effects of this compound. The outcomes of these studies will not only fill a significant knowledge gap but also have the potential to uncover novel applications for this compound in fields ranging from agriculture to pharmacology. The journey to understanding the intricate dance between a small molecule and a biological system is a cornerstone of scientific advancement, and for this compound, that journey is ripe for commencement.

References

- Nowak, S., K. Woźniak-Karcz, & K. Szczepaniak-Wiatr. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. [Link]

- Capot Chemical Co., Ltd. (2013). MSDS of this compound. [Link]

- PubChem. (n.d.). 2-(2,3-Dichlorophenyl)acetic acid.

- PubChem. (n.d.). 2,3-Dichlorophenoxyacetic acid.

- Google Patents. (n.d.). Process for the preparation of 2,2-Dichlorophenylacetic acid esters.

- Coady, K. K., et al. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. Toxicology in Vitro. [Link]

- Charles, J. M., et al. (1996). Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. Fundamental and Applied Toxicology. [Link]

- Google Patents. (n.d.). A kind of method preparing 2,4 dichlorophenoxyacetic acid.

- Hama Aziz, K. H., et al. (2018). Comparative study on 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenol removal from aqueous solutions via ozonation, photocatalysis and non-thermal plasma using a planar falling film reactor.

- Bukowska, B. (2006). Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies. [Link]

- FDA Global Substance Registration System. (n.d.). This compound. [Link]

- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. [Link]

- Google Patents. (n.d.). Method for preparing 2,4-dichlorophenoxyacetic acid.

- precisionFDA. (n.d.). This compound. [Link]

- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

Sources

- 1. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

Physicochemical properties of 2,3-Dichlorophenylacetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichlorophenylacetic Acid

Introduction

This compound (2,3-DCPAA) is a halogenated aromatic carboxylic acid. As a member of the phenylacetic acid class, its physicochemical properties are of significant interest to researchers in medicinal chemistry, materials science, and environmental analysis. Understanding these core characteristics is fundamental for its application in drug development, as a synthetic intermediate, and for the development of analytical methods. This guide provides a comprehensive overview of the essential physicochemical properties of 2,3-DCPAA, details the experimental methodologies for their determination, and offers insights grounded in established scientific principles.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of chemical research. This compound is uniquely identified by its CAS Registry Number, molecular formula, and structural identifiers.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of 2,3-DCPAA dictate its behavior in various systems, from reaction vessels to biological matrices. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | White Powder | [3][4] |

| Melting Point | 130-135 °C | [2][3][4] |

| Boiling Point | 328.0 ± 27.0 °C (Predicted) | [2][3] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 3.87 ± 0.10 (Predicted) | [2] |

Solubility Profile

The solubility of a compound is critical for its formulation, delivery, and environmental fate. This compound is reported to be soluble in methanol.[2][3] Based on its structure—a carboxylic acid with a significant nonpolar dichlorophenyl group—a more detailed solubility profile can be inferred:

-

Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic phenyl ring. Solubility will increase significantly at higher pH values (pH > pKa) as the carboxylic acid is deprotonated to the more soluble carboxylate anion.

-

Organic Solvent Solubility: Good solubility is expected in polar organic solvents such as methanol, ethanol, and acetone, which can engage in hydrogen bonding with the carboxylic acid group.

-

Nonpolar Solvent Solubility: Limited solubility is expected in nonpolar solvents like hexane.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular structure confirmation and quantification.

-

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying functional groups. A commercial source confirms that the infrared spectrum of 2,3-DCPAA conforms to its structure.[4] Key expected absorptions include:

-

O-H Stretch (Carboxylic Acid): A very broad peak typically found between 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-O Stretch: A peak in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ range.

-

C-Cl Stretch: Absorptions typically found in the 600-800 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is predicted to show two main signal regions:

-

Aromatic Protons (3H): Located in the ~7.0-7.5 ppm range. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets).

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group, expected around ~3.6-3.8 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide range (typically >10 ppm) and is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum is predicted to show 8 distinct signals:

-

Carboxyl Carbon (-COOH): The least shielded carbon, appearing downfield around ~175-180 ppm.

-

Aromatic Carbons (6C): Six unique signals in the ~125-140 ppm range. The two carbons bonded to chlorine atoms will be significantly affected.

-

Methylene Carbon (-CH₂-): A signal expected in the ~35-45 ppm range.

-

-

Methodologies for Physicochemical Characterization

The reliability of physicochemical data hinges on the robustness of the experimental protocols used for their determination.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a sharp, reproducible melting point range, which is a crucial indicator of purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry 2,3-DCPAA.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 110 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Workflow for melting point determination.

Protocol 2: pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa), which governs the ionization state of the molecule at a given pH.

Methodology:

-

Solution Preparation: Accurately weigh ~50 mg of 2,3-DCPAA and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Caption: Workflow for pKa determination via titration.

Protocol 3: Purity Assessment (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard method for assessing the purity of chemical compounds and quantifying impurities. A reverse-phase method is suitable for 2,3-DCPAA.

Methodology:

-

Standard Preparation: Prepare a stock solution of 2,3-DCPAA at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., acetonitrile/water).

-

Sample Preparation: Prepare the sample to be tested at the same concentration.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic or formic acid is common. For example, start with 80:20 acidified water:acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a suitable wavelength (e.g., 283 nm).[7]

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram, expressed as a percentage.

Caption: Workflow for HPLC purity analysis.

Stability and Storage

For maintaining the integrity of this compound, proper storage is essential.

-

Stability: As a crystalline solid, the compound is stable under standard laboratory conditions. It should be protected from strong bases and oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion

This compound is a well-defined molecule with distinct physicochemical properties. Its identity is confirmed by a melting point of 130-135 °C and characteristic spectroscopic signatures. Its acidic nature (predicted pKa ~3.87) and solubility profile are critical considerations for its use in synthesis and formulation. The standardized protocols outlined in this guide provide a robust framework for the verification of these properties, ensuring data integrity and reproducibility for researchers and drug development professionals.

References

- Solubility of Things. (n.d.). 2,4-D.

- PubChem. (n.d.). 2,3-Dichlorophenoxyacetic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-(2,3-Dichlorophenyl)acetic acid. National Center for Biotechnology Information.

- precisionFDA. (n.d.). This compound.

- SpectraBase. (n.d.). 2,3-Dichlorophenoxyacetic acid [ATR-IR].

- SpectraBase. (n.d.). 2,3-Dichlorophenoxyacetic acid [13C NMR].

- Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).

- PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. National Center for Biotechnology Information.

- National Center for Biotechnology Information. (2020). Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).

- Eurisotop. (n.d.). NMR Solvent data chart.

- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.

- NIST. (n.d.). 3,4-Dichlorophenylacetic acid. NIST Chemistry WebBook.

- BuyersGuideChem. (n.d.). 2-(3,4-Dichlorophenoxy)acetic acid.

- Deswater. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.

- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-,2-octyl ester. NIST Chemistry WebBook.

- PubChemLite. (2025). 2-(2,3-dichlorophenyl)acetic acid (C8H6Cl2O2).

- Stenutz. (n.d.). 2,4-dichlorophenoxyacetic acid.

- ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A).

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Dichloroacetic acid.

- ResearchGate. (n.d.). UV spectrum showing the maximum wavelength of 2.4-D.

- ResearchGate. (n.d.). UV−vis spectra of the 2,4-DCP dechlorination process in electrolyte.

- PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. National Center for Biotechnology Information.

Sources

- 1. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10236-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 10236-60-9 [m.chemicalbook.com]

- 4. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 5. GSRS [precision.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. deswater.com [deswater.com]

2,3-Dichlorophenylacetic acid CAS number and identifiers

An In-Depth Technical Guide to 2,3-Dichlorophenylacetic Acid (CAS: 10236-60-9)

Executive Summary

This compound is a chlorinated aromatic carboxylic acid. While its isomers, particularly 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely known as herbicides, the 2,3-dichloro isomer serves a more specialized role in the chemical and pharmaceutical industries.[1][2] Its primary utility lies as a versatile organic building block and a potential intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, analytical procedures, and critical safety protocols, designed for researchers and professionals in chemical synthesis and drug development.

Section 1: Core Identification and Chemical Properties

Accurate identification is the cornerstone of all chemical research and development. This compound is defined by a specific set of identifiers and properties that distinguish it from its various isomers.

Chemical Identifiers

A compound's identity is unequivocally established through standardized international identifiers. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 10236-60-9 | [PubChem, ChemicalBook][3][4] |

| PubChem CID | 2734600 | [PubChem][3] |

| Molecular Formula | C₈H₆Cl₂O₂ | [PubChem, ChemicalBook][3][4] |

| IUPAC Name | 2-(2,3-dichlorophenyl)acetic acid | [PubChem][3] |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | [PubChem][3] |

| InChI | InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | [PubChem][3] |

| InChIKey | YWMXEUIQZOQESD-UHFFFAOYSA-N | [PubChem][3] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.

| Property | Value | Source |

| Molecular Weight | 205.04 g/mol | [ChemicalBook][4] |

| Appearance | White to pale brown crystalline powder | [Thermo Fisher Scientific][5] |

| Melting Point | 130-135 °C | [ChemicalBook][4][6] |

| Boiling Point | 328.0 ± 27.0 °C (Predicted) | [ChemicalBook][4][6] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][4][6] |

| Solubility | Soluble in Methanol | [ChemicalBook][4][6] |

Chemical Structure

The arrangement of atoms in this compound is fundamental to its reactivity and function. The structure consists of a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an acetic acid group at the 1 position.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Manufacturing Insights

While specific industrial synthesis routes for this compound are proprietary, a plausible and chemically sound pathway can be proposed based on established organic chemistry principles. A common strategy involves the functionalization of a pre-chlorinated benzene derivative.

A logical approach would start from 2,3-dichlorotoluene. The methyl group can be converted to the desired carboxylic acid moiety via a two-step process: radical bromination followed by hydrolysis of the resulting nitrile.

Proposed Synthetic Workflow:

-

Radical Bromination: 2,3-Dichlorotoluene is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a non-polar solvent such as carbon tetrachloride (CCl₄). This selectively brominates the benzylic position to yield 2,3-dichlorobenzyl bromide.

-

Cyanation: The resulting benzyl bromide is reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO. This is a standard Sₙ2 reaction that substitutes the bromide with a nitrile group, forming 2,3-dichlorophenylacetonitrile.

-

Hydrolysis: The nitrile is then subjected to acid-catalyzed hydrolysis (e.g., using aqueous H₂SO₄ and heat). This converts the nitrile group into a carboxylic acid, yielding the final product, this compound.

Caption: Proposed synthesis workflow for this compound.

Section 3: Applications in Research and Development

Unlike its well-known phenoxy- herbicide relatives, this compound is not primarily used for its biological activity. Instead, its value lies in its utility as a chemical intermediate.

-

Organic Building Block: The primary application is as a precursor in multi-step organic synthesis.[7] The carboxylic acid group can be readily converted into other functional groups (esters, amides, acid chlorides), while the dichlorinated phenyl ring provides a stable scaffold for building more complex molecules, such as active pharmaceutical ingredients (APIs) or specialty chemicals.

-

Analytical Standard: Phenylacetic acids are sometimes used as internal standards in chromatographic analysis due to their stability and UV absorbance. The 2,4-dichloro isomer, for instance, has been used as an internal standard in the gas chromatographic determination of herbicides. By extension, high-purity this compound is a suitable candidate for use as a reference or internal standard in the development of analytical methods for related compounds.

Section 4: Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis and research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable method for this purpose.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating method for assessing the purity of a this compound sample. The causality behind the experimental choices is key: a C18 column is chosen for its effective retention of aromatic compounds, the acidic mobile phase ensures the carboxylic acid is protonated for better peak shape, and UV detection is ideal for the UV-active dichlorophenyl ring.

1. Materials and Reagents:

-

This compound reference standard (>98% purity)

-

Sample of this compound for analysis

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (ACS grade)

2. Instrument and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent, with a UV-Vis detector.[8]

-

Column: Agilent Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 30% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C[8]

-

Detection Wavelength: 230 nm[8]

-

Injection Volume: 5 µL[8]

3. Sample Preparation:

-

Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1.0 mg/mL stock solution.

-

Sample Preparation: Prepare the analysis sample in the same manner as the standard.

-

Working Solutions: Dilute both stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[8]

4. Analysis and Data Interpretation:

-

Inject the standard to determine its retention time.

-

Inject the sample. The peak corresponding to the standard's retention time is this compound.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected at 230 nm.

Caption: Standard workflow for HPLC purity analysis.

Section 5: Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that require stringent control measures.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Serious Eye Damage | H318: Causes serious eye damage | GHS05 (Corrosion) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: PubChem[3]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Inspect gloves prior to use.[9]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.[9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[9]

Disposal

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a suitable disposal method.[9]

References

- MSDS of this compound. (2013-07-04). Capot Chemical Co., Ltd. [Link]

- 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

- 2,4-Dichlorophenoxyacetic acid. PubChem. [Link]

- [Chemical Knowledge]:Properties and Uses of Dichlorophenoxyacetic Acid. Shaoxing East China Chemical Co., Ltd. [Link]

- Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).

- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.

- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. National Institutes of Health (NIH). [Link]

- 2, 3-Dichlorophenylacetic Acid, min 98% (HPLC). Hi-Elements. [Link]

- 2-(2,3-Dichlorophenyl)acetic acid. PubChem. [Link]

- 2,3-Dichlorophenoxyacetic acid. PubChem. [Link]

- A quick and inexpensive method to determine 2, 4-dichlorophenoxy acetic acid residues in water samples by HPLC. Semantic Scholar. [Link]

- Phenoxyacetic Acid Synthesis. ScienceMadness Discussion Board. [Link]

- Small scale synthesis of 2,4-dichlorophenoxyacetic acid.

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 10236-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,4-Dichlorophenoxyacetic acid, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound CAS#: 10236-60-9 [m.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2,3-Dichlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichlorophenylacetic acid (CAS No. 10236-60-9), a chlorinated aromatic carboxylic acid. This document delves into its fundamental physicochemical properties, including its precise molecular weight, and offers a detailed exploration of its structural characteristics and spectroscopic profile. Authored for the discerning scientific professional, this guide synthesizes theoretical knowledge with practical, field-proven insights. It includes detailed protocols for synthesis and analytical characterization, an analysis of its applications in synthetic chemistry, and a thorough discussion of safety and handling protocols. The information is presented to support research and development activities where this compound may be utilized as a key intermediate or building block.

Introduction and Core Concepts

This compound is a disubstituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid moiety attached to a dichlorinated benzene ring, makes it a valuable intermediate in organic synthesis. The positions of the chlorine atoms at the 2 and 3 positions of the phenyl ring influence the molecule's electronic properties and reactivity, distinguishing it from its other isomers (e.g., 2,4-Dichlorophenylacetic acid and 2,6-Dichlorophenylacetic acid).

It is crucial to distinguish This compound (C8H6Cl2O2) from the similarly named but structurally distinct herbicide, 2,3-Dichlorophenoxyacetic acid (C8H6Cl2O3) . The latter contains an ether linkage and an additional oxygen atom, which confers potent herbicidal activity by mimicking the plant hormone auxin. This compound does not share this mode of action and is primarily of interest for its role as a synthetic precursor.

This guide will focus exclusively on this compound (CAS: 10236-60-9).

Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is critical for its effective application in research and synthesis. The key properties of this compound are summarized below.

Key Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| CAS Number | 10236-60-9 | [2] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 130-135 °C | |

| Boiling Point | 328.0 ± 27.0 °C (Predicted) | |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents like methanol; limited solubility in water. | [3] |

| pKa | (Predicted) ~3.5-4.0 |

Chemical Structure

The IUPAC name for this compound is 2-(2,3-dichlorophenyl)acetic acid.[2] The structure consists of a phenyl group substituted at positions 2 and 3 with chlorine atoms, and an acetic acid group attached to the first carbon of the phenyl ring.

Caption: 2D structure of this compound.

Synthesis and Purification

This compound can be synthesized via several routes, often starting from dichlorotoluene or dichlorobenzaldehyde. Below is a representative protocol for its synthesis, which should be adapted and optimized based on available laboratory equipment and safety protocols.

Representative Synthesis Workflow

This synthesis involves the conversion of 2,3-dichlorobenzyl chloride to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2,3-dichlorobenzyl chloride.

Materials:

-

2,3-Dichlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Toluene

-

Hexane

-

Deionized water

-

Standard laboratory glassware and safety equipment

Procedure:

Step 1: Cyanation of 2,3-Dichlorobenzyl Chloride

-

In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq) in anhydrous DMSO in a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

-

Slowly add a solution of 2,3-dichlorobenzyl chloride (1.0 eq) in DMSO to the cyanide solution. The addition should be exothermic; maintain the temperature below 40°C using a water bath.

-

After the addition is complete, stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into a large volume of cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dichlorophenylacetonitrile.

Step 2: Hydrolysis of 2,3-Dichlorophenylacetonitrile

-

To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

A precipitate of crude this compound will form. Filter the solid, wash with cold water, and air dry.

Step 3: Purification by Recrystallization

-

Dissolve the crude solid in a minimal amount of hot toluene.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons, typically in the range of 3.6-3.8 ppm. The aromatic region will display a complex multiplet pattern for the three protons on the dichlorinated phenyl ring, typically between 7.0 and 7.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may not always be observed depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a peak for the carboxylic carbon around 175-180 ppm and a peak for the methylene carbon around 40-45 ppm. The aromatic region will exhibit six distinct signals for the carbons of the phenyl ring, with the carbons attached to the chlorine atoms showing characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically from 2500 to 3300 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch will be present around 1700 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 204 (for ³⁵Cl isotopes) and a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms. The base peak is often the result of the loss of the carboxyl group, leading to the formation of the 2,3-dichlorobenzyl cation.

Chromatographic Analysis: HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for assessing purity and for quantitative analysis.

Objective: To determine the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.[4]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.[4]

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.[4]

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

-

Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.

-

Data Analysis: Identify the peak for this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient (API) itself, this compound serves as a key starting material and intermediate in the synthesis of various compounds of pharmaceutical interest.

-

Precursor for API Synthesis: It is a known key starting material or impurity in the synthesis of Guanfacine, a selective alpha-2A adrenergic receptor agonist used to treat ADHD and hypertension.

-

Building Block for Novel Ligands: The dichlorophenyl moiety is a common feature in ligands designed for various biological targets. For instance, derivatives of dichlorophenylpiperazine have been synthesized as selective ligands for the dopamine D3 receptor, which is a target for treating substance abuse disorders.[5] The structural motif of this compound provides a scaffold that can be elaborated to create novel drug candidates.

Caption: Applications of this compound.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical intermediate.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is classified as harmful if swallowed and causes serious eye damage.[6] It may also cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

Handling and Storage

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound, with a molecular weight of 205.04 g/mol , is a significant chemical intermediate whose utility is rooted in its specific dichlorinated phenyl structure. While it must be differentiated from its herbicidal phenoxy analog, its importance in the synthesis of pharmaceuticals like Guanfacine and as a scaffold for novel ligand design is well-established. This guide has provided a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization and safe handling, to support its effective use in advanced scientific research and development.

References

- MSDS of this compound. (2013). Capot Chemical Co., Ltd.

- This compound ETHYL ESTER (cas 5317-66-8) SDS/MSDS download. (n.d.). Guidechem.

- CAS 10236-60-9: this compound. (n.d.). CymitQuimica.

- 2,3-Dichlorophenoxyacetic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- 2,3-Dichlorophenoxyacetic acid SDS, 2976-74-1 Safety D

- 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600. (n.d.). PubChem.

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- SAFETY D

- 2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105. (n.d.). PubChem.

- 2,4-Dichlorophenylacetic acid(19719-28-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). (n.d.).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.).

- 2, 3-Dichlorophenylacetic Acid, min 98% (HPLC), 100 grams. (n.d.). Starlabs.

- Application of 2,6-Dichlorophenylacetic Acid in Pharmaceutical Intermedi

- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.).

- Fig. S2. 13 C NMR spectrum of compound 2. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. (2018).

- 2,4-Dichlorophenoxyacetic acid(94-75-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. (n.d.).

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). U.S. Environmental Protection Agency.

- This compound. (n.d.). precisionFDA.

- This compound 10236-60-9. (n.d.). Tokyo Chemical Industry Co., Ltd.

- 2,4-Dichlorophenylacetic acid. (n.d.). NIST WebBook.

- Comparative Guide to Analytical Methods for 2,4-Dichlorophenoxyacetic Acid (2,4-D) Detection. (2025). BenchChem.

- Guanfacine KSM impurity 3 | CAS No- 10236-60-9. (n.d.). Simson Pharma Limited.

- CAS No : 10236-60-9 | Product Name : 2,3-Dichlorobenzeneacetic acid. (n.d.).

- 2,3-Dichloropropionic acid. (n.d.). SpectraBase.

- 2,4-Dichlorophenoxyacetic acid. (n.d.).

- 2,4-Dichlorophenylacetic acid 99 19719-28-9. (n.d.). Sigma-Aldrich.

- Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). Agency for Toxic Substances and Disease Registry.

- Product: Spectrum 3 Tri-Range MIR/NIR/FIR Spectrometer. (n.d.). PerkinElmer.

- Spectrum Two FT-IR Spectrometer. (n.d.). pesystems.cz.

- 2,4 to Dichlorophenoxyacetic acid, 98.0%, For FTIR analysis, MP Biomedicals 1 kg. (n.d.). Fisher Scientific.

- Spectrum Two User's Guide. (n.d.). S4Science.

- Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. (2001). PubMed.

- Spectrum Two - FTIR Spectrometer - PerkinElmer | Spec Lab. (n.d.). UNSW Sydney.

Sources

- 1. GSRS [precision.fda.gov]

- 2. 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 10236-60-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Solubility of 2,3-Dichlorophenylacetic Acid

This guide provides a comprehensive technical overview of the solubility of 2,3-dichlorophenylacetic acid (2,3-DCPAA), a molecule of significant interest in chemical and pharmaceutical research. As a dichlorinated derivative of phenylacetic acid, its solubility characteristics are pivotal in determining its behavior in various systems, from reaction media to biological environments. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility in water and organic solvents, the underlying physicochemical principles, and robust methodologies for its determination.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemistry and pharmacology. For a compound like this compound, understanding its solubility is not merely an academic exercise; it is a critical factor that dictates its utility. In drug development, poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[1][2] In chemical synthesis, the choice of solvent is dictated by the solubility of reactants and the desired reaction kinetics. Therefore, a thorough characterization of 2,3-DCPAA's solubility is paramount for its effective application.

This compound is a white to off-white powder with a molecular weight of 205.04 g/mol .[3][4] Its structure, featuring a carboxylic acid group and a dichlorinated phenyl ring, imparts a unique combination of polar and non-polar characteristics that govern its solubility.[5]

Physicochemical Properties of this compound

A comprehensive understanding of a compound's solubility profile begins with an examination of its key physicochemical properties. These parameters provide the foundational knowledge to predict and explain its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C8H6Cl2O2 | [3][6] |

| Molecular Weight | 205.04 g/mol | [3][6] |

| Melting Point | 130-135 °C | [3][6] |

| pKa | (Predicted values vary, typically acidic) | N/A |

| LogP | 2.6 | [5] |

| Appearance | White Powder | [3][6] |

The presence of the carboxylic acid group suggests that the solubility of 2,3-DCPAA will be highly dependent on the pH of the aqueous medium.[7] In its ionized (deprotonated) form, the carboxylate anion will exhibit significantly higher water solubility than the neutral, protonated form. The octanol-water partition coefficient (LogP) of 2.6 indicates a moderate lipophilicity, suggesting a preference for organic solvents over water.[5]

Solubility Profile of this compound

Aqueous Solubility

The aqueous solubility of this compound is limited due to the hydrophobic nature of the dichlorinated phenyl ring. As a weak acid, its solubility in water is significantly influenced by pH.[7] At pH values below its pKa, the compound exists predominantly in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid group deprotonates, forming the more soluble carboxylate salt.[8]

Solubility in Organic Solvents

Based on its chemical structure and physicochemical properties, this compound is expected to exhibit good solubility in a range of organic solvents. The general principle of "like dissolves like" is a useful guide here.[10]

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of 2,3-DCPAA, leading to good solubility. One source explicitly states that it is soluble in methanol.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The polarity of these solvents allows for favorable dipole-dipole interactions with 2,3-DCPAA, resulting in good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be lower due to the presence of the polar carboxylic acid group. However, the dichlorinated phenyl ring will contribute to some degree of solubility in these solvents.

Methodologies for Solubility Determination

Accurate and reproducible determination of solubility is crucial for any scientific investigation. The following section details established protocols for measuring the solubility of compounds like this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely regarded as the most reliable and robust technique for determining thermodynamic (equilibrium) solubility.[11] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the saturated solution.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffered solutions at various pH values, organic solvents).

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. This typically requires 18 to 24 hours or more.[12][13]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[12]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination

Caption: Shake-Flask Method Workflow

Potentiometric Titration for Ionizable Compounds

For ionizable compounds like this compound, potentiometric titration offers a powerful method to determine both the pKa and the intrinsic solubility (the solubility of the neutral form).[14] This technique involves monitoring the pH of a solution as a titrant is added, allowing for the calculation of solubility based on the Henderson-Hasselbalch equation and the law of mass action.[14][15]

Experimental Protocol: Potentiometric Titration for Solubility

-

Sample Preparation: Prepare a solution or suspension of this compound in a suitable aqueous medium.

-

Titration: Titrate the sample with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The inflection point of the curve corresponds to the pKa. The solubility can be determined from the concentration of the compound at different points along the titration curve, particularly in the region where precipitation occurs.[16]

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound. A thorough understanding of these factors is essential for controlling and optimizing its dissolution in various applications.

pH

As previously discussed, pH is a critical determinant of the aqueous solubility of 2,3-DCPAA.[7] The relationship between pH, pKa, and solubility for a weak acid can be described by the following equation:

S_total = S_0 * (1 + 10^(pH - pKa))

Where:

-

S_total is the total solubility at a given pH.

-

S_0 is the intrinsic solubility of the neutral form.

This equation highlights that as the pH increases above the pKa, the total solubility increases exponentially.

Influence of pH on the Ionization and Solubility of 2,3-DCPAA

Caption: pH-Dependent Solubility of 2,3-DCPAA

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. This is an important consideration for processes such as crystallization and formulation.

Co-solvents

In pharmaceutical formulations, co-solvents are often employed to enhance the solubility of poorly water-soluble drugs.[17][18] For this compound, the addition of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) to an aqueous solution can significantly increase its solubility.[19] These co-solvents work by reducing the polarity of the solvent system, making it more favorable for the dissolution of the moderately lipophilic 2,3-DCPAA.

Crystal Form (Polymorphism)

The solid-state properties of a compound, including its crystal form or polymorphism, can have a profound impact on its solubility. Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in their melting points and solubilities. Amorphous forms, lacking a well-defined crystal structure, are generally more soluble than their crystalline counterparts.

Practical Implications and Applications

The solubility of this compound has direct implications for its handling and application in various fields.

-

Drug Development: For any potential therapeutic application, understanding the aqueous solubility of 2,3-DCPAA is crucial for designing appropriate formulations to achieve adequate bioavailability.[20] Strategies such as salt formation, pH adjustment, and the use of co-solvents can be employed to overcome solubility challenges.[20]

-

Chemical Synthesis: In organic synthesis, the choice of solvent is critical for achieving optimal reaction rates and yields. The solubility of 2,3-DCPAA in various organic solvents will guide the selection of appropriate reaction media.

-

Analytical Chemistry: The development of robust analytical methods for the quantification of 2,3-DCPAA, such as HPLC, relies on its solubility in the mobile phase.

Conclusion